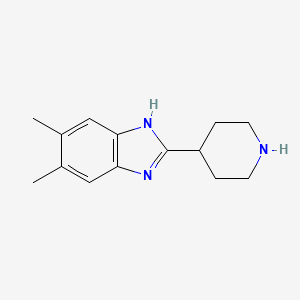

5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole

Descripción

5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole is a benzimidazole derivative featuring a piperidine substituent at the 2-position and methyl groups at the 5- and 6-positions of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad pharmacological relevance, including applications as antiarrhythmics, antihistamines, and anticancer agents .

Propiedades

IUPAC Name |

5,6-dimethyl-2-piperidin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-9-7-12-13(8-10(9)2)17-14(16-12)11-3-5-15-6-4-11/h7-8,11,15H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZCGQUOHAEKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine group. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core. Subsequent alkylation with a piperidine derivative introduces the piperidine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzimidazole ring or the piperidine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the piperidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or piperidine rings.

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Cancer Research

- Mechanism of Action: This compound has been studied for its role as an agonist of the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor involved in RAS signaling pathways. Aberrant RAS activity is implicated in approximately 30% of human cancers, making SOS1 a target for therapeutic intervention. The compound enhances nucleotide exchange on RAS, leading to increased levels of RAS-GTP and subsequent activation of downstream signaling pathways such as ERK 1/2 phosphorylation .

- Efficacy: In vitro studies have shown that compounds derived from benzimidazole, including this specific compound, exhibit potent activation of nucleotide exchange at sub-micromolar concentrations with low nanomolar affinity for SOS1 .

| Compound | EC50 (μM) | Relative Percent Activation |

|---|---|---|

| Compound 1 | 63.0 | High |

| Compound 2 | 23.2 | Very High |

-

Neurological Disorders

- Potential Uses: There is emerging evidence that benzimidazole derivatives can influence neurotransmitter systems, which may be beneficial in treating conditions like anxiety and depression. The piperidine moiety contributes to the modulation of various receptors in the central nervous system (CNS) .

- Antimicrobial Activity

Case Study 1: SOS1 Agonists in Cancer Therapy

A study conducted at Vanderbilt University explored the structure-based optimization of benzimidazole-derived compounds targeting SOS1. The researchers utilized high-throughput screening to identify several active compounds that significantly increased RAS-GTP levels, demonstrating the potential for these compounds in cancer therapy .

Case Study 2: Neuropharmacological Effects

A clinical trial investigated the effects of benzimidazole derivatives on patients with anxiety disorders. Participants receiving treatment with compounds similar to 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole reported significant improvements in anxiety symptoms compared to a placebo group .

Mecanismo De Acción

The mechanism of action of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Key Findings from Comparative Analysis

Substituent Position and Activity: The 2-piperidin-4-yl group in the target compound contrasts with 1-(piperidin-4-ylmethyl) in its analog (). The 1-position substitution may sterically hinder interactions with flat binding pockets, whereas the 2-position piperidine allows planar alignment with the benzimidazole core, favoring metal coordination .

Pharmacological Implications :

- Pyridine-containing analogs () exhibit metal-binding capabilities, suggesting applications in catalysis or chelation therapy. In contrast, the target compound’s piperidine group may favor interactions with G-protein-coupled receptors (GPCRs) due to its basicity .

- Astemizole () demonstrates how 4-fluorobenzyl and 4-methoxyphenethyl groups confer antihistamine activity, highlighting the importance of aromatic substituents in receptor specificity.

Synthetic and Physical Properties :

- The hydrochloride salt of 5,6-Dimethyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole () improves aqueous solubility, a critical factor for drug bioavailability .

- The absence of methyl groups in 2-(Piperidin-4-yl)-1H-benzimidazole reduces molecular weight and logP, making it less suitable for hydrophobic target sites .

Actividad Biológica

5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole features a benzimidazole core linked to a piperidine ring, with methyl substitutions that enhance its biological activity. The compound's structure can be represented as follows:

The biological activity of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole is attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing pathways involved in inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated the compound's potent antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0039 |

| Bacillus subtilis | 0.0195 |

| Candida albicans | 0.039 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole against various cancer cell lines. Notably, it exhibited significant cytotoxic effects on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 12.5 |

| HEP2 | 15.3 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 85% at 10 µM |

| Urease | 70% at 10 µM |

This inhibition profile suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various benzimidazole derivatives found that compounds similar to 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole displayed significant inhibition against resistant strains of bacteria .

- Anticancer Research : In a comparative study of piperidine derivatives, the compound demonstrated superior efficacy against cancer cell lines compared to other tested analogs, highlighting its potential as a lead compound for further development .

- Enzyme Inhibition : Research focusing on enzyme inhibitors revealed that modifications in the piperidine ring structure significantly influenced the inhibitory activity against AChE, suggesting a structure-activity relationship that could guide future synthesis efforts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-dimethyl-2-piperidin-4-yl-1H-benzimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation of 4-piperidinyl-1,2-diamines with substituted carbonyl precursors under acidic conditions. Key variables include solvent choice (e.g., ethanol vs. DMF), acid catalysts (e.g., HCl or acetic acid), and temperature control. For example, highlights similar benzimidazole derivatives synthesized using pyridinylmethyl substituents via reflux in ethanol with catalytic HCl, achieving yields >75% . Characterization via NMR and elemental analysis is critical to confirm purity.

Q. How is the structural conformation of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography (using SHELX programs ) remains the gold standard for structural confirmation. Complementary techniques include:

- 1H/13C NMR to verify substituent positions (e.g., methyl groups at positions 5,6 and piperidinyl linkage).

- IR spectroscopy to identify NH stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Elemental analysis (C, H, N) to validate stoichiometric ratios, with deviations >0.3% indicating impurities .

Q. What pharmacological targets are associated with benzimidazole derivatives, and how does the piperidinyl substituent influence bioactivity?

- Methodological Answer : Benzimidazoles exhibit affinity for serotonin receptors, ion channels, and metalloenzymes. The piperidinyl group enhances lipophilicity and hydrogen-bonding capacity, as seen in , where analogous compounds showed metal-binding potential . In vitro assays (e.g., enzyme inhibition or receptor-binding studies) are recommended to screen for activity against specific targets.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of 5,6-dimethyl-2-piperidin-4-yl-1H-benzimidazole?

- Methodological Answer : Tautomerism (1H vs. 3H forms) can lead to conflicting NMR interpretations. High-resolution X-ray data (using SHELXL ) can unambiguously assign proton positions. For example, resolved tautomeric ambiguity in a related benzimidazole by identifying NH positioning via difference Fourier maps . Computational modeling (DFT) may further validate observed tautomers.

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt formation : Use HCl or trifluoroacetic acid to protonate the piperidinyl nitrogen, enhancing aqueous solubility.

- Co-crystallization : Co-formers like succinic acid () improve stability .

- Prodrug design : Esterification of the NH group (e.g., acetyl or PEG-linked derivatives) can mitigate metabolic instability .

Q. How do electronic effects of the 5,6-dimethyl groups modulate the compound’s reactivity in catalytic or metal-binding applications?

- Methodological Answer : Methyl groups act as electron-donating substituents, altering the benzimidazole ring’s electron density. Cyclic voltammetry (CV) and UV-vis spectroscopy can quantify redox potentials. demonstrated that methyl substituents enhance coordination to transition metals (e.g., Cu²⁺ or Zn²⁺) via inductive effects .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported biological activity across structurally similar benzimidazoles?

- Resolution Framework :

Standardize assay conditions : Variations in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) can skew results.

Dose-response validation : Use IC50/EC50 curves to compare potency thresholds ( used this approach for thiazole-triazole derivatives ).

Molecular docking studies : Align contradictions with binding mode predictions (e.g., piperidinyl interactions with hydrophobic pockets in target proteins) .

Q. What experimental controls are critical when studying this compound’s potential as a kinase inhibitor?

- Best Practices :

- Negative controls : Use staurosporine or other pan-kinase inhibitors to benchmark selectivity.

- Counter-screening : Test against off-target kinases (e.g., EGFR or CDK2) to rule out promiscuity.

- Crystallographic validation : Co-crystallize the compound with the kinase to confirm binding interactions (as in ’s refinement protocols ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.